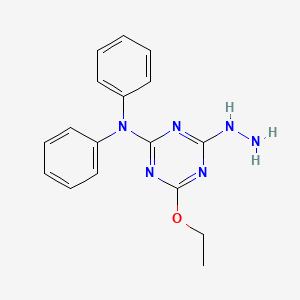![molecular formula C20H17N3O6S B11079322 2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B11079322.png)
2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is a complex organic compound with a molecular formula of C20H17N3O6S . This compound is characterized by its unique structure, which includes a thiazolidinone ring, a nitrobenzylidene moiety, and a methoxy group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with N-(3-methylphenyl)acetamide under controlled conditions to yield the final product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(5E)-5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its potential antimicrobial activity may be due to its ability to inhibit the synthesis of bacterial cell walls. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cell death. The exact molecular pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include:
- 2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
- 2-[(5E)-5-(4-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide
These compounds share structural similarities but differ in the substituents on the benzylidene moiety. The presence of different functional groups can significantly alter their chemical and biological properties, making each compound unique in its own right.
Properties
Molecular Formula |
C20H17N3O6S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
2-[(5E)-5-[(2-methoxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C20H17N3O6S/c1-12-4-3-5-14(8-12)21-18(24)11-22-19(25)17(30-20(22)26)10-13-9-15(23(27)28)6-7-16(13)29-2/h3-10H,11H2,1-2H3,(H,21,24)/b17-10+ |
InChI Key |
XUGPEGSRLDOGCN-LICLKQGHSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=C(C=CC(=C3)[N+](=O)[O-])OC)/SC2=O |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=C(C=CC(=C3)[N+](=O)[O-])OC)SC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1Z)-3,3-dimethyl-3,4-dihydroisoquinolin-1(2H)-ylidene]-4-iodoaniline](/img/structure/B11079242.png)

![(4-Ethoxy-3-nitrophenyl)(4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazin-1-yl)methanone](/img/structure/B11079264.png)

![N,N-diethyldibenzo[b,d]furan-2-sulfonamide](/img/structure/B11079281.png)
![N-(4-fluorophenyl)-3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzamide](/img/structure/B11079287.png)
![Tert-butyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-{[2-(naphthalen-2-ylamino)-2-oxoethyl]sulfanyl}-1,4-dihydropyridine-3-carboxylate](/img/structure/B11079289.png)
![1-benzyl-5-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-N-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11079294.png)
![2-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(4-ethoxyphenyl)ethanone](/img/structure/B11079295.png)
![(2Z)-2-[(3-fluorophenyl)imino]-N-(4-methoxyphenyl)-3-methyl-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11079297.png)
![2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol](/img/structure/B11079300.png)
![(5E)-5-benzylidene-3-(4-bromophenyl)-7-phenyl-5H-imidazo[2,1-c][1,2,4]triazol-6(7H)-one](/img/structure/B11079308.png)

![5-(4-tert-butylphenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11079320.png)
